molecular formula C15H21NO3S2 B12690218 Benzoic acid, 5-(((1-methylethoxy)thioxomethyl)amino)-2-(methylthio)-, 1-methylethyl ester CAS No. 165549-78-0

Benzoic acid, 5-(((1-methylethoxy)thioxomethyl)amino)-2-(methylthio)-, 1-methylethyl ester

Cat. No.: B12690218
CAS No.: 165549-78-0
M. Wt: 327.5 g/mol
InChI Key: IGMYCPPAEIIVDP-UHFFFAOYSA-N
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Description

Benzoic acid, 5-(((1-methylethoxy)thioxomethyl)amino)-2-(methylthio)-, 1-methylethyl ester is a complex organic compound with a unique structure that includes both benzoic acid and ester functionalities

Preparation Methods

The synthesis of Benzoic acid, 5-(((1-methylethoxy)thioxomethyl)amino)-2-(methylthio)-, 1-methylethyl ester typically involves multiple steps. The synthetic route often starts with the preparation of the benzoic acid derivative, followed by the introduction of the thioxomethyl and methylethoxy groups. The final step involves esterification to form the 1-methylethyl ester. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of specific catalysts and solvents.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.

    Substitution: Nucleophilic substitution reactions can occur at the benzoic acid moiety, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Benzoic acid, 5-(((1-methylethoxy)thioxomethyl)amino)-2-(methylthio)-, 1-methylethyl ester has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a drug candidate.

    Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Compared to other benzoic acid derivatives, Benzoic acid, 5-(((1-methylethoxy)thioxomethyl)amino)-2-(methylthio)-, 1-methylethyl ester is unique due to its specific functional groups and ester moiety. Similar compounds include:

  • Benzoic acid, 3-(1-methylethoxy)-5-(1-methylethyl)-, methyl ester
  • Benzoic acid, 3-(1-methylethoxy)-5-(1-methylethyl)-, ethyl ester These compounds share some structural similarities but differ in their functional groups and ester components, leading to different chemical properties and applications.

Properties

CAS No.

165549-78-0

Molecular Formula

C15H21NO3S2

Molecular Weight

327.5 g/mol

IUPAC Name

propan-2-yl 2-methylsulfanyl-5-(propan-2-yloxycarbothioylamino)benzoate

InChI

InChI=1S/C15H21NO3S2/c1-9(2)18-14(17)12-8-11(6-7-13(12)21-5)16-15(20)19-10(3)4/h6-10H,1-5H3,(H,16,20)

InChI Key

IGMYCPPAEIIVDP-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=C(C=CC(=C1)NC(=S)OC(C)C)SC

Origin of Product

United States

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